molecular formula C20H22N2O4 B2520181 3-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide CAS No. 921586-80-3

3-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide

Cat. No. B2520181
CAS RN: 921586-80-3
M. Wt: 354.406
InChI Key: FBNCFDKAAUZUPS-UHFFFAOYSA-N
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Description

The compound "3-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide" is a structurally complex molecule that may be related to various pharmacologically active compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties. For instance, paper discusses the crystal structure analysis of benzamide derivatives, which are relevant due to the benzamide moiety present in the target compound. Paper explores the synthesis of structural analogues of benzocycloheptenone, which shares a similar fused ring system to the tetrahydrobenzo[b][1,4]oxazepin ring in the target compound. Lastly, paper describes a series of benzotriazole carboxamide derivatives with a methoxy group and a perhydroazacycle ring, which are structurally related to the target compound's methoxy group and oxazepin ring.

Synthesis Analysis

The synthesis of complex organic molecules like the target compound often involves multi-step reactions, starting from simpler precursors. While the exact synthesis of the target compound is not detailed in the provided papers, paper describes a multi-step synthesis process for a related compound, which includes the separation of isomers and the development of an improved synthesis method for a key intermediate. This suggests that the synthesis of the target compound could also involve a series of carefully planned steps to ensure the correct assembly of the molecule's intricate structure.

Molecular Structure Analysis

The molecular structure of the target compound likely features strong intramolecular interactions, such as hydrogen bonding, which can influence its stability and reactivity. Paper emphasizes the importance of hydrogen bonds in the crystal packing of benzamide derivatives. This insight can be extrapolated to the target compound, where similar hydrogen bonding patterns may exist, particularly involving the amide group and any adjacent hydrogen bond acceptors or donors.

Chemical Reactions Analysis

The reactivity of the target compound can be inferred from its functional groups and overall structure. The presence of an amide group suggests potential for hydrolysis under certain conditions, while the methoxy group could be involved in nucleophilic substitution reactions. The papers do not provide specific reactions for the target compound, but the synthesis and reactivity of structurally related compounds in papers and imply that the target compound may also undergo various organic transformations, such as bromination or nitration, depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound, such as solubility, melting point, and stability, are not directly provided in the papers. However, the structural features discussed in papers and , such as the presence of aromatic rings and heterocycles, suggest that the compound may have moderate to low solubility in water and could be more soluble in organic solvents. The stability of the compound could be influenced by the presence of the oxazepin ring, as heterocyclic compounds often have unique stability characteristics.

Scientific Research Applications

Benzamide derivatives, including compounds structurally related to 3-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide, have shown a wide range of biological activities. These activities include antimicrobial and antiproliferative effects, which can be attributed to their unique chemical structures enabling interaction with biological targets.

Antimicrobial Activities

Benzamide derivatives have demonstrated potent antimicrobial properties. For instance, a new benzamide isolated from endophytic Streptomyces sp. YIM 67086 showed significant antimicrobial activities, highlighting the potential of such compounds in addressing drug-resistant microbial infections (Yang et al., 2015). Additionally, synthesis and characterization of new sulfonyl, 4-chloro phenoxy benzene, and dibenzoazepine substituted benzamides have further expanded the understanding of the antimicrobial capabilities of benzamide derivatives (Priya et al., 2006).

Antiproliferative Effects

The exploration of benzamide derivatives in cancer research has led to the identification of compounds with significant antiproliferative effects. Syntheses of phenylpyrazolodiazepin-7-ones as conformationally rigid analogs of aminopyrazole amide scaffold have demonstrated competitive antiproliferative activities, suggesting the therapeutic potential of these compounds in melanoma and hematopoietic cell lines (Kim et al., 2011). This opens avenues for the development of new cancer treatments based on benzamide derivatives.

Synthesis and Characterization

The synthesis and characterization of benzamide derivatives are crucial for understanding their biological activities and potential applications. Studies have focused on novel syntheses, such as the creation of 1,2,4-triazole derivatives showing antimicrobial activities, providing insights into the structural requirements for bioactivity (Bektaş et al., 2007). Moreover, the synthesis of structural analogues, like tetrahydrobenz[d]indeno-[1,2-b]azepines, has expanded the chemical space of benzamide derivatives, highlighting the diversity of compounds that can be explored for various scientific applications (Carpenter et al., 1979).

properties

IUPAC Name

3-methoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-20(2)12-26-17-9-8-14(11-16(17)22(3)19(20)24)21-18(23)13-6-5-7-15(10-13)25-4/h5-11H,12H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNCFDKAAUZUPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)N(C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide

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